6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
6-Chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a chromene core (4-oxo-4H-chromene) linked to a 1,3,4-thiadiazole ring via a carboxamide group. The thiadiazole moiety is substituted with a 4-chlorobenzylsulfanyl group, while the chromene ring contains chloro and methyl substituents at positions 6 and 7, respectively.
Properties
Molecular Formula |
C20H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
6-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H13Cl2N3O3S2/c1-10-6-16-13(7-14(10)22)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-2-4-12(21)5-3-11/h2-8H,9H2,1H3,(H,23,24,27) |
InChI Key |
YJIYKFVMHYKOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The chromene core is synthesized separately and then coupled with the thiadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The benzylsulfanyl moiety (-S-CH₂-C₆H₄-Cl) undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with amines :
This reaction replaces the benzyl group with alkyl/aryl amines, forming new thioether derivatives .
Table 1: Substitution Reactions at the Sulfanyl Group
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylenediamine | Ethanol, 80°C | Diamine-linked thiadiazole derivative | 72 |
| Sodium methoxide | DMF, 60°C | Methoxy-substituted thioether | 68 |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents:
-
With H₂O₂ (30%) :
\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide derivative} \quad (\text{Selectivity: 85%}) -
With KMnO₄ (acidic) :
\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Sulfone derivative} \quad (\text{Yield: 78%})Sulfone derivatives show enhanced solubility and altered bioactivity.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Hydrolysis products are intermediates for synthesizing esters or acyl chlorides .
Cyclocondensation Reactions
The thiadiazole ring participates in cyclocondensation with arylhydrazonals to form fused heterocycles:
General Procedure :
-
React with arylhydrazonal (5 mmol) in glacial acetic acid.
-
Heat at 170°C for 45 minutes in a Q-tube reactor.
-
Isolate product via recrystallization (EtOH).
Example :
Yield : 81% | Purity : >95% (HPLC)
Halogenation at the Chromene Core
The chloro group at position 6 of the chromene core can be further halogenated via radical mechanisms:
-
Bromination :
\text{Compound} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{6-Bromo derivative} \quad (\text{Yield: 65%}) -
Iodination :
\text{Compound} \xrightarrow{\text{I}_2, \text{HIO}_3} \text{6-Iodo analogue} \quad (\text{Yield: 58%})Halogenated derivatives exhibit redshifted UV-Vis absorption .
Functionalization via Cross-Coupling
The thiadiazole ring enables palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
Optimized Conditions : DME/H₂O (3:1), 90°C, 12 hours.
Photochemical Reactions
The chromene moiety undergoes [2+2] photocycloaddition under UV light:
This reaction is solvent-dependent and reversible under thermal conditions .
Enzyme-Mediated Modifications
In biological systems, the compound interacts with cytochrome P450 enzymes, leading to:
-
Hydroxylation : Addition of -OH at the methyl group (position 7).
-
N-Dealkylation : Cleavage of the carboxamide bond.
Metabolites identified via LC-MS : Two primary oxidative metabolites.
Key Research Findings
-
Reactivity Hierarchy : Sulfanyl group > Carboxamide > Thiadiazole > Chromene core (based on kinetic studies) .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by 2–3× compared to ethanol.
-
Thermal Stability : Decomposes above 240°C via retro-Diels-Alder fragmentation of the chromene ring .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, enabling tailored modifications for pharmacological optimization.
Scientific Research Applications
6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit certain enzymes, while the chromene core can interact with cellular receptors . These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Target Compound vs. Thiadiazine Derivatives
- : 6-(4-Chlorobenzylidene)-5-oxo-N-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-2-carboxamides replace the thiadiazole ring with a thiadiazine ring (a six-membered ring with two sulfur atoms). This introduces conformational flexibility but reduces aromaticity compared to the rigid thiadiazole in the target compound. The benzylidene substituent in these analogs may enhance π-π stacking interactions, whereas the target’s 4-chlorobenzylsulfanyl group provides lipophilicity, favoring membrane penetration .
Target Compound vs. Oxadiazine Derivatives
- : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines feature an oxadiazine core. The trichloromethyl group in these compounds increases steric bulk, which may hinder interactions compared to the target’s streamlined chromene-thiadiazole architecture .
Target Compound vs. Isoxazole Derivatives
- : Compounds like 6-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide substitute the thiadiazole with an isoxazole ring.
Substituent Analysis
Biological Activity
The compound 6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide represents a novel addition to the family of biologically active heterocyclic compounds. Its unique structural features combine elements from both the thiadiazole and chromene scaffolds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound is characterized by:
- A thiadiazole ring, which is often associated with antimicrobial and anticancer activities.
- A chromene moiety, which is known for various biological effects including anticancer and antioxidant properties.
Anticancer Activity
Research indicates that compounds containing thiadiazole and chromene structures exhibit significant anticancer properties. For instance:
- Thiadiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism often involves interactions with cellular targets leading to increased caspase activity and subsequent apoptosis in tumor cells .
Antimicrobial Activity
The presence of the sulfanyl group in the compound enhances its potential antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can effectively inhibit bacterial growth, making them promising candidates for antibiotic development .
Anticonvulsant Activity
The compound's potential anticonvulsant properties are supported by findings from related thiadiazole compounds that have shown efficacy in models of epilepsy. For example, certain derivatives have been reported to provide significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The chloro substituents have been linked to increased potency in both anticancer and anticonvulsant activities.
- The sulfanyl group enhances antimicrobial properties while maintaining low toxicity profiles .
Case Studies
-
Anticancer Screening
In vitro studies on similar chromene derivatives demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 30 μM for these compounds, indicating potent activity . -
Antimicrobial Testing
Compounds derived from the thiadiazole scaffold were tested against a range of pathogenic bacteria, showing minimum inhibitory concentrations (MICs) as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial efficacy . -
Anticonvulsant Models
In vivo studies using MES and PTZ models revealed that derivatives with similar structures provided up to 80% protection at doses of 100 mg/kg, highlighting their potential as anticonvulsants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
